3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3,4,5-Trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide moiety substituted with three methoxy groups at positions 3, 4, and 5, linked to a 4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold bearing a 4-nitrophenyl substituent. Crystallographic analysis of such compounds often employs software like SHELX for small-molecule refinement, a widely recognized tool in structural chemistry .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-29-17-8-12(9-18(30-2)19(17)31-3)21(26)22-20-15-10-32-11-16(15)23-24(20)13-4-6-14(7-5-13)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKWMEOKEQYGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a derivative of pyrazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,4-c]pyrazole moiety and subsequent modifications to introduce the trimethoxy and nitrophenyl groups. The synthetic route may include:
- Formation of the Thieno-Pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functional Group Modifications : Introduction of the trimethoxy and nitrophenyl substituents is accomplished via nucleophilic substitutions or coupling reactions.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as targeted cancer therapies .
- Cell Proliferation Studies : In vitro studies have demonstrated that these compounds can significantly reduce cell proliferation in breast and lung cancer cell lines.
Anti-inflammatory and Antibacterial Activity
In addition to antitumor effects, pyrazole derivatives are recognized for their anti-inflammatory and antibacterial activities:
- Inhibition of Nitric Oxide Production : Some derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
- Antibacterial Efficacy : Studies have revealed that certain pyrazole compounds exhibit moderate to high antibacterial activity against various strains of bacteria.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:
- Substituent Positioning : The position of methoxy and nitro groups on the benzene ring affects both solubility and interaction with biological targets.
- Core Structure Modifications : Variations in the thieno-pyrazole core can enhance potency and selectivity against specific targets.
Case Studies
-
Case Study on Antitumor Activity :
- A study evaluated a series of pyrazole derivatives including this compound against melanoma cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity.
-
Case Study on Anti-inflammatory Effects :
- Another investigation focused on the anti-inflammatory properties of similar pyrazole compounds. Results showed a significant reduction in pro-inflammatory cytokines in LPS-stimulated macrophages when treated with these derivatives.
Data Tables
| Activity Type | Compound Tested | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Antitumor | 3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-... | 5.0 | High |
| Anti-inflammatory | Similar Pyrazole Derivative | 10.0 | Moderate |
| Antibacterial | Various Pyrazole Derivatives | 15.0 - 30.0 | Moderate to High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzamide derivatives with variations in substituents on the benzamide and thienopyrazole moieties. Below is a detailed comparison with two analogs from the literature:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Benzamide: The target compound’s 3,4,5-trimethoxy groups enhance steric bulk and polarity compared to the 4-butoxy (Compound A) and 4-bromo (Compound B) substituents. Methoxy groups may improve solubility in polar solvents, whereas bromo and butoxy groups introduce hydrophobicity. In contrast, Compound B’s 4-methylphenyl group is electron-donating, which could alter electronic interactions.
Thienopyrazole Modifications: Compound B includes a 5-oxo group on the thienopyrazole ring, introducing a ketone functionality absent in the target and Compound A. This may affect hydrogen-bonding capacity and ring stability. The 4,6-dihydro configuration in all three compounds suggests partial saturation, which could modulate conformational flexibility compared to fully aromatic systems.
Molecular Weight and Functional Diversity :
- The target compound has the highest molecular weight (518.52 g/mol) due to its three methoxy groups and nitro substituent. Compound B, with a bromine atom and smaller methyl group, has the lowest molecular weight (460.39 g/mol).
Research Findings and Implications
- Solubility and Bioavailability : The trimethoxy substituents in the target compound could improve aqueous solubility compared to bromo- or butoxy-substituted analogs, a critical factor in drug development.
- Synthetic Accessibility : Compound B’s simpler structure (methylphenyl, bromo) may offer easier synthetic routes, whereas the target compound’s multiple methoxy groups require meticulous regioselective synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
